molecular formula C23H32O5 B015537 2-Formyl-3,17|A-O-bis(methoxymethyl)estradiol CAS No. 123715-80-0

2-Formyl-3,17|A-O-bis(methoxymethyl)estradiol

Cat. No.: B015537
CAS No.: 123715-80-0
M. Wt: 388.5 g/mol
InChI Key: PGRCGHQMTWFDPC-PAHONEIHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Formyl-3,17|A-O-bis(methoxymethyl)estradiol is a derivative of estradiol, a primary female sex hormone. This compound is characterized by the presence of formyl and methoxymethyl groups attached to the estradiol backbone. It has a molecular formula of C23H32O5 and a molecular weight of 388.50 . This compound is primarily used in research settings, particularly in the fields of proteomics and steroid chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-3,17|A-O-bis(methoxymethyl)estradiol typically involves the protection of hydroxyl groups on the estradiol molecule followed by formylation. The methoxymethyl groups are introduced using methoxymethyl chloride in the presence of a base such as sodium hydride. The formyl group is then introduced using a formylating agent like dichloromethyl methyl ether in the presence of a Lewis acid such as titanium tetrachloride .

Industrial Production Methods

This includes optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Formyl-3,17|A-O-bis(methoxymethyl)estradiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Formyl-3,17|A-O-bis(methoxymethyl)estradiol is utilized in several scientific research areas:

    Chemistry: Used as a building block for synthesizing more complex steroid derivatives.

    Biology: Employed in studies investigating the biological activity of estradiol derivatives.

    Medicine: Explored for potential therapeutic applications, particularly in hormone replacement therapy.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Formyl-3,17|A-O-bis(methoxymethyl)estradiol involves its interaction with estrogen receptors. The compound binds to these receptors, modulating their activity and influencing the expression of estrogen-responsive genes. This interaction affects various cellular pathways, including those involved in cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Formyl-3,17|A-O-bis(methoxymethyl)estradiol is unique due to the presence of formyl and methoxymethyl groups, which confer distinct chemical properties and biological activities compared to its parent compound, estradiol. These modifications enhance its stability and solubility, making it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

(8R,9S,13S,14S,17S)-3,17-bis(methoxymethoxy)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O5/c1-23-9-8-17-18(20(23)6-7-22(23)28-14-26-3)5-4-15-11-21(27-13-25-2)16(12-24)10-19(15)17/h10-12,17-18,20,22H,4-9,13-14H2,1-3H3/t17-,18+,20-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGRCGHQMTWFDPC-PAHONEIHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2OCOC)CCC4=CC(=C(C=C34)C=O)OCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OCOC)CCC4=CC(=C(C=C34)C=O)OCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50450273
Record name 2-Formyl-3,17|A-O-bis(methoxymethyl)estradiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123715-80-0
Record name 2-Formyl-3,17|A-O-bis(methoxymethyl)estradiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.